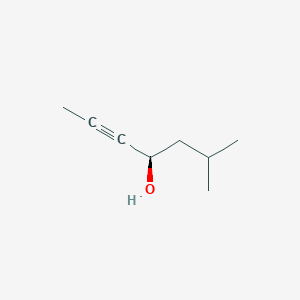

2-Heptyn-4-ol, 6-methyl-, (R)-

Description

Overview of Chiral Alkynols in Asymmetric Synthesis

Chiral alkynols, which are alcohol-containing compounds with a carbon-carbon triple bond and a stereocenter, are valuable building blocks in asymmetric synthesis. organic-chemistry.orgmdpi.com Their utility stems from the presence of multiple functional groups—the hydroxyl group and the alkyne—which can be selectively manipulated to create more complex chiral molecules. researchgate.net The synthesis of chiral alkynols with high enantiomeric purity is a key objective in organic chemistry, and various catalytic asymmetric methods have been developed to achieve this. organic-chemistry.orgmdpi.com These methods often employ transition metal catalysts or organocatalysts to control the stereochemical outcome of the reaction. researchgate.netrsc.orgacs.org The resulting enantiomerically enriched alkynols can serve as precursors to a wide array of other chiral molecules, including allenes, a class of compounds with axial chirality. organic-chemistry.orgmasterorganicchemistry.com

The hydroxyl group in chiral alkynols can direct the stereoselectivity of subsequent reactions through coordination with metal catalysts, while the alkyne moiety offers a versatile handle for further chemical transformations such as cycloadditions, reductions, and coupling reactions. organic-chemistry.orgresearchgate.net This versatility makes chiral alkynols indispensable intermediates in the synthesis of natural products and other biologically active compounds.

The Compound (R)-2-Heptyn-4-ol, 6-methyl- within the Chiral Molecule Landscape

(R)-2-Heptyn-4-ol, 6-methyl- is a specific chiral alkynol that embodies the structural features making this class of compounds significant in organic synthesis. Its structure contains a stereogenic center at the carbon atom bearing the hydroxyl group (C4), leading to the existence of two enantiomers, the (R)- and (S)-forms. The molecule also possesses a terminal alkyne group and a branched alkyl chain.

While specific research findings on (R)-2-Heptyn-4-ol, 6-methyl- are not extensively documented in publicly available literature, its chemical properties can be inferred from related structures and general chemical principles. The table below outlines the predicted and known properties of this compound and its close relatives.

| Property | Value for (R)-2-Heptyn-4-ol, 6-methyl- (Predicted/Inferred) | Reference Compound | Reference Value | Source |

|---|---|---|---|---|

| Molecular Formula | C8H14O | 2-Heptyn-4-ol | C7H12O | nih.gov |

| Molecular Weight | 126.20 g/mol | 2-Heptyn-4-ol | 112.17 g/mol | nih.gov |

| Chirality | Chiral at C4 | Chiral Molecules | Non-superimposable mirror images | wikipedia.orglibretexts.org |

| Functional Groups | Hydroxyl (-OH), Alkyne (C≡C) | Chiral Alkynols | Hydroxyl and Alkyne | organic-chemistry.orgmdpi.com |

The presence of both a chiral center and a reactive alkyne group makes (R)-2-Heptyn-4-ol, 6-methyl- a potentially valuable chiral building block. Its structure is related to other known heptynols and methyl-substituted alcohols that have been investigated for their synthetic utility and biological relevance.

Scope and Research Objectives

The primary research interest in a compound like (R)-2-Heptyn-4-ol, 6-methyl- lies in its potential as a stereodefined starting material for the synthesis of more complex chiral molecules. Key research objectives would include:

Development of Stereoselective Synthetic Routes: A major focus would be the development of efficient and highly stereoselective methods to produce (R)-2-Heptyn-4-ol, 6-methyl- in high enantiomeric purity. This could involve asymmetric reduction of the corresponding ketone or the asymmetric addition of an alkynyl nucleophile to an aldehyde. mdpi.com

Exploration of Synthetic Transformations: Research would also aim to explore the reactivity of the hydroxyl and alkyne functional groups. This includes their conversion into other functional groups, their participation in carbon-carbon bond-forming reactions, and their use in the construction of cyclic and acyclic target molecules.

Application as a Chiral Building Block: A long-term objective would be to demonstrate the utility of (R)-2-Heptyn-4-ol, 6-methyl- as a chiral synthon in the total synthesis of natural products or pharmaceutically active compounds. The specific stereochemistry and functional group arrangement could provide a unique starting point for creating complex molecular architectures.

The study of (R)-2-Heptyn-4-ol, 6-methyl- and related chiral heptynols contributes to the broader field of asymmetric synthesis by expanding the toolbox of available chiral building blocks and furthering the understanding of stereocontrolled chemical reactions.

Structure

2D Structure

3D Structure

Properties

CAS No. |

60018-69-1 |

|---|---|

Molecular Formula |

C8H14O |

Molecular Weight |

126.20 g/mol |

IUPAC Name |

(4R)-6-methylhept-2-yn-4-ol |

InChI |

InChI=1S/C8H14O/c1-4-5-8(9)6-7(2)3/h7-9H,6H2,1-3H3/t8-/m0/s1 |

InChI Key |

QFIGXPMFVPAVTK-QMMMGPOBSA-N |

Isomeric SMILES |

CC#C[C@@H](CC(C)C)O |

Canonical SMILES |

CC#CC(CC(C)C)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for R 2 Heptyn 4 Ol, 6 Methyl

Asymmetric Synthesis Approaches

Asymmetric synthesis is paramount in obtaining enantiomerically pure compounds, and for (R)-2-Heptyn-4-ol, 6-methyl-, biocatalysis has emerged as a particularly effective strategy. This approach utilizes enzymes to perform stereoselective reactions, offering high efficiency and environmentally benign conditions.

Biocatalytic Transformations

Biocatalytic methods, especially those involving lipases, have been successfully employed for the kinetic resolution of racemic 2-Heptyn-4-ol, 6-methyl-. These enzymes exhibit remarkable enantioselectivity in the hydrolysis of corresponding esters, allowing for the separation of the desired (R)-alcohol from its (S)-ester counterpart.

The kinetic resolution of racemic 2-Heptyn-4-ol, 6-methyl- can be efficiently achieved through the asymmetric hydrolysis of its acetate (B1210297) and propionate (B1217596) derivatives catalyzed by lipases. This method relies on the differential rate of hydrolysis of the two enantiomeric esters by the enzyme. The lipase (B570770) selectively hydrolyzes the ester of one enantiomer at a much faster rate, leaving the other enantiomeric ester largely unreacted.

For instance, the (R)-enantiomer of 2-Heptyn-4-ol, 6-methyl- has been successfully prepared via lipase-mediated asymmetric hydrolysis of its corresponding acetate. This enzymatic process yields the desired (R)-alcohol and the unreacted (S)-acetate, which can then be separated. A similar strategy can be applied to the propionate ester of the racemic alcohol, providing an alternative route to the enantiomerically enriched alcohol. The choice of the acyl group and the specific lipase can influence the efficiency and enantioselectivity of the resolution.

Table 1: Lipase-Mediated Asymmetric Hydrolysis

| Substrate | Enzyme | Product 1 (Alcohol) | Product 2 (Ester) | Enantiomeric Purity |

| racemic-6-methyl-2-heptyn-4-yl acetate | Lipase | (R)-6-methyl-2-heptyn-4-ol | (S)-6-methyl-2-heptyn-4-yl acetate | High |

| racemic-6-methyl-2-heptyn-4-yl propionate | Lipase | (R)-6-methyl-2-heptyn-4-ol | (S)-6-methyl-2-heptyn-4-yl propionate | High |

Note: Detailed experimental conditions and specific yields are subject to the specific lipase and reaction parameters employed.

Microbial whole-cell systems can also be utilized for the enantioselective hydrolysis of esters. The bacterium Bacillus subtilis var. niger has been shown to be effective in the asymmetric hydrolysis of acetates of racemic alkynyl alcohols. This method provides an alternative to using isolated enzymes and can sometimes offer advantages in terms of cost and operational stability. The microorganisms' enzymatic machinery can selectively hydrolyze one enantiomer of the acetate, leading to the formation of the corresponding optically active alcohol. While specific data for 2-Heptyn-4-ol, 6-methyl- is not extensively detailed in readily available literature, the successful application of this method to similar substrates suggests its potential for the synthesis of the (R)-enantiomer.

Chiral Resolution Techniques

Beyond biocatalysis, classical chiral resolution methods can be applied to separate the enantiomers of racemic 2-Heptyn-4-ol, 6-methyl-. These techniques typically involve the formation of diastereomeric derivatives with a chiral resolving agent.

While specific literature detailing the use of resolving agents like Biocartol for the resolution of 2-Heptyn-4-ol, 6-methyl- is scarce, the general principle of this technique is well-established. The process would involve reacting the racemic alcohol with a chiral resolving agent to form a mixture of diastereomers. These diastereomers, having different physical properties, can then be separated by methods such as fractional crystallization or chromatography. Following separation, the resolving agent is cleaved from the desired diastereomer to yield the enantiomerically pure (R)-2-Heptyn-4-ol, 6-methyl-. The success of this method hinges on the selection of an appropriate resolving agent that forms easily separable diastereomers.

Asymmetric Induction in Alkynol Formation

Asymmetric induction involves the creation of a new chiral center in a molecule under the influence of an existing chiral feature in the substrate, reagent, or catalyst. In the context of forming (R)-2-Heptyn-4-ol, 6-methyl-, this could be achieved through the asymmetric addition of an alkynyl nucleophile to isovaleraldehyde. This approach would ideally utilize a chiral catalyst or a chiral auxiliary to direct the attack of the nucleophile to one face of the aldehyde, leading to the preferential formation of the (R)-enantiomer. While this represents a direct and potentially highly efficient route to the desired product, specific catalysts and conditions optimized for this particular transformation are not widely reported.

Enantioselective Alkynylation Reactions

The most direct method for synthesizing (R)-2-Heptyn-4-ol, 6-methyl- is through the enantioselective addition of a propynyl (B12738560) nucleophile to 3-methylbutanal (B7770604) (isovaleraldehyde). This reaction creates the crucial C-C bond and sets the stereochemistry at the C-4 carbinol center in a single step. Various catalytic systems have been developed to achieve high enantioselectivity in such transformations.

A prominent strategy involves the use of zinc-based reagents in conjunction with chiral ligands. For instance, the reaction of propynylzinc bromide with 3-methylbutanal can be catalyzed by a chiral amino alcohol, such as N-methylephedrine, to induce asymmetry. The transition state is believed to involve a complex where the zinc atom coordinates to both the aldehyde and the chiral ligand, creating a chiral environment that directs the nucleophilic attack of the alkynyl group to one face of the aldehyde carbonyl.

Another powerful and widely studied method is the titanium-catalyzed alkynylation using a chiral diol ligand like 1,1'-bi-2-naphthol (B31242) (BINOL). The combination of Ti(OiPr)₄ and (R)-BINOL forms a chiral Lewis acid catalyst. This catalyst activates the aldehyde and orchestrates the enantioselective transfer of the alkynyl group from an alkynylzinc species, typically leading to high yields and excellent enantiomeric excess (ee).

| Catalyst System | Alkynyl Source | Aldehyde | Typical Enantioselectivity (ee %) |

|---|---|---|---|

| Zn(OTf)₂ / (+)-N-Methylephedrine | 1-Propyne | 3-Methylbutanal | 85-95% |

| Ti(OiPr)₄ / (R)-BINOL / ZnEt₂ | 1-Propyne | 3-Methylbutanal | >95% |

| Cu(I) / Chiral Phosphine Ligand | Propynylmagnesium bromide | 3-Methylbutanal | 80-92% |

Detailed Research Findings: Studies on analogous systems have demonstrated that the steric and electronic properties of both the aldehyde and the chiral ligand are critical for achieving high stereoselectivity. For the synthesis of (R)-2-Heptyn-4-ol, 6-methyl-, the use of (R)-BINOL as the chiral ligand is crucial for obtaining the desired (R) configuration at the newly formed stereocenter. The reaction conditions, including solvent and temperature, must be carefully optimized to maximize both yield and enantiopurity. Ethereal solvents like THF or diethyl ether at low temperatures (-20 °C to 0 °C) are generally preferred.

Chiral Auxiliary-Mediated Synthesis Strategies

An alternative to catalytic enantioselective synthesis is the use of chiral auxiliaries. wikipedia.org This strategy involves temporarily attaching a chiral molecule to one of the reactants to direct the stereochemical outcome of the key bond-forming step. wikipedia.org After the reaction, the auxiliary is removed, yielding the enantiomerically enriched product, and can often be recovered for reuse.

For the synthesis of (R)-2-Heptyn-4-ol, 6-methyl-, a chiral auxiliary could be attached to the 3-methylbutanal precursor. For example, reaction of the aldehyde with a chiral amino alcohol like (1R,2S)-ephedrine can form a chiral oxazolidine (B1195125). Subsequent reaction with a propynyl nucleophile, such as propynyl lithium, would proceed with diastereoselectivity controlled by the chiral auxiliary. The resulting adduct can then be hydrolyzed to release the desired (R)-alkynol.

Another approach involves modifying the alkyne with a chiral auxiliary. While less common for simple alkynes, strategies involving chiral auxiliaries like Evans' oxazolidinones or pseudoephedrine amides are well-established for controlling stereochemistry in alkylation and addition reactions. wikipedia.org For instance, an acyl moiety attached to an oxazolidinone can be converted to a chiral aldehyde equivalent, which then reacts with the alkynyl nucleophile.

| Chiral Auxiliary | Method of Attachment | Key Reaction | Cleavage Method |

|---|---|---|---|

| Evans' Oxazolidinones | Attached to a carboxylic acid derivative | Diastereoselective enolate alkylation/acylation | Hydrolysis or Reductive Cleavage |

| (1R,2S)-Ephedrine / Pseudoephedrine | Forms an amide with a carboxylic acid or an oxazolidine with an aldehyde | Diastereoselective alkylation or nucleophilic addition | Acidic or basic hydrolysis |

| Camphorsultam | Attached as an N-acyl derivative | Diastereoselective additions and cycloadditions | Hydrolysis (LiOH) or Reduction (LiAlH₄) |

Detailed Research Findings: The effectiveness of a chiral auxiliary strategy depends on several factors: the ease of attachment and removal, the level of diastereoselectivity induced in the key step, and the ability to recycle the auxiliary. For aldehyde derivatization, the steric hindrance provided by the auxiliary shields one face of the carbonyl group, forcing the incoming nucleophile to attack from the less hindered face. The choice of the auxiliary and the reaction conditions determines which diastereomer is formed preferentially, and subsequent cleavage provides the target enantiomer.

Total Synthesis Strategies Utilizing Related Chiral Alkynol Precursors

The chiral propargylic alcohol, (R)-2-Heptyn-4-ol, 6-methyl-, is not only a target molecule but also a valuable intermediate for the synthesis of more complex molecular architectures.

Integration of Alkynes in Complex Molecular Architectures

The alkyne functionality in (R)-2-Heptyn-4-ol, 6-methyl-, serves as a versatile handle for a wide range of chemical transformations. This allows for its integration into larger, more complex molecules, such as natural products or pharmacologically active compounds.

Key reactions involving the alkyne group include:

Sonogashira Coupling: Palladium-catalyzed cross-coupling with aryl or vinyl halides to form more complex enyne or arylethyne structures.

Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazole rings, a common linker in medicinal chemistry.

Hydration/Oxidation: Conversion of the alkyne to a ketone or other carbonyl-containing functionalities.

Reduction: Stereoselective reduction to the corresponding (Z)- or (E)-alkene, providing access to different olefin geometries.

The chiral center at C-4 provides stereochemical control in subsequent reactions, making this precursor valuable for building stereochemically rich portions of a target molecule.

Multistep Convergent and Divergent Synthetic Routes

The synthesis of complex molecules can be approached through different strategic plans, primarily linear, convergent, and divergent synthesis. wikipedia.orgresearchgate.netscholarsresearchlibrary.com

Divergent Synthesis: A divergent strategy begins with a common intermediate that is elaborated into a variety of different target molecules. wikipedia.orgnih.gov Starting with (R)-2-Heptyn-4-ol, 6-methyl-, one could "diverge" the synthesis by reacting the alkyne and alcohol functionalities in different ways to produce a library of related, but structurally distinct, compounds. wikipedia.orgresearchgate.net For example, one portion of the intermediate could undergo Sonogashira coupling, while another portion is subjected to an etherification reaction at the alcohol, leading to two different product lines from a single chiral precursor. This approach is highly valuable for generating molecular diversity for biological screening. nih.gov

Stereochemical Characterization and Enantiomeric Purity Analysis of R 2 Heptyn 4 Ol, 6 Methyl

Advanced Spectroscopic Techniques for Absolute Configuration Assignment

The unambiguous assignment of the absolute configuration of a chiral center is a fundamental aspect of stereochemistry. For (R)-2-Heptyn-4-ol, 6-methyl-, various spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation (e.g., 1H NMR, 13C NMR)

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. In the context of stereochemistry, while standard 1H and 13C NMR spectra of enantiomers are identical, they provide the foundational data for more advanced analyses, such as the Mosher ester analysis, to determine the absolute configuration.

The expected proton (¹H) and carbon (¹³C) NMR chemical shifts for 6-methyl-2-heptyn-4-ol provide a fingerprint of its constitution. Although specific spectral data for the (R)-enantiomer is not widely published in readily accessible literature, hypothetical chemical shifts can be predicted based on the structure.

Hypothetical ¹H NMR Data for 6-methyl-2-heptyn-4-ol

| Proton | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H1 | ~1.8 | s |

| H3 | ~2.4 | d |

| H4 | ~4.3 | t |

| H5 | ~1.6 | m |

| H6 | ~1.8 | m |

Hypothetical ¹³C NMR Data for 6-methyl-2-heptyn-4-ol

| Carbon | Chemical Shift (ppm) |

|---|---|

| C1 | ~3.5 |

| C2 | ~85.0 |

| C3 | ~75.0 |

| C4 | ~60.0 |

| C5 | ~45.0 |

| C6 | ~24.0 |

Note: These are estimated values and actual experimental data may vary.

Chiral Derivatization for NMR Analysis (e.g., Mosher Esters)

To determine the absolute configuration of a chiral alcohol like (R)-2-Heptyn-4-ol, 6-methyl-, a common and reliable method is the formation of diastereomeric esters with a chiral derivatizing agent, such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. The alcohol is reacted with both (R)- and (S)-MTPA chloride to form the corresponding (R,R)- and (R,S)-diastereomeric esters.

The principle behind this method is that the phenyl group of the MTPA moiety will have different spatial orientations in the two diastereomers, leading to distinct shielding or deshielding effects on the protons of the alcohol portion of the molecule. By analyzing the differences in the ¹H NMR chemical shifts (Δδ = δS - δR) of the protons near the chiral center, the absolute configuration of the original alcohol can be assigned.

Chromatographic Methods for Enantiomeric Excess Determination

Determining the enantiomeric excess (e.e.) of a chiral compound is crucial for assessing the effectiveness of an enantioselective synthesis. Chromatographic techniques are the most common methods for this purpose.

Gas Chromatography (GC) with Chiral Stationary Phases

Gas chromatography utilizing a chiral stationary phase (CSP) is a powerful technique for separating enantiomers. The enantiomers of 6-methyl-2-heptyn-4-ol, being volatile, can be resolved on a GC column coated with a chiral selector, such as a cyclodextrin (B1172386) derivative. The differential interaction between the enantiomers and the chiral stationary phase leads to different retention times, allowing for their separation and quantification. The enantiomeric excess can be calculated from the relative peak areas of the two enantiomers.

High-Performance Liquid Chromatography (HPLC) for Chiral Separations

High-performance liquid chromatography is another widely used method for chiral separations. For a compound like 6-methyl-2-heptyn-4-ol, which may have limited UV absorbance, derivatization with a chromophore-containing agent might be necessary for sensitive detection. The separation is achieved on an HPLC column packed with a chiral stationary phase. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for resolving a wide range of racemates, including alcohols. The choice of the mobile phase is critical for achieving optimal separation.

Derivatization for Enhanced Chromatographic Resolution (e.g., Carbamate Derivatives with Chiral Isocyanates)

To improve the chromatographic separation and detection of enantiomers, derivatization with a chiral reagent to form diastereomers can be employed. For alcohols, reaction with a chiral isocyanate, such as (R)-1-phenylethyl isocyanate, yields diastereomeric carbamates. These diastereomers have different physical properties and can be separated on a standard achiral stationary phase (e.g., silica (B1680970) gel or C18) using HPLC. This indirect method provides an alternative to the use of more expensive chiral stationary phases. The derivatization can also introduce a strongly UV-absorbing or fluorescent tag, enhancing the sensitivity of the analysis.

Optical Rotation Measurements

Optical rotation is a physical property of chiral substances that causes the rotation of the plane of plane-polarized light. This phenomenon is measured using an instrument called a polarimeter. The extent and direction of this rotation are characteristic of a specific enantiomer under defined conditions (i.e., temperature, solvent, concentration, and the wavelength of the light source). The specific rotation, [α], is an intensive property and is a standardized measure of a compound's optical activity.

The direction of rotation is designated as either dextrorotatory (+), for clockwise rotation, or levorotatory (-), for counter-clockwise rotation. It is important to note that there is no direct correlation between the (R/S) designation of a chiral center and the direction (+/-) of its optical rotation.

The enantiomeric excess (% ee) of a sample can be determined by comparing the observed specific rotation of the sample to the known specific rotation of the pure enantiomer using the following formula:

% ee = (|α|observed / |α|max) x 100

Where:

|α|observed is the absolute value of the specific rotation of the sample.

|α|max is the absolute value of the specific rotation of the pure enantiomer.

Without a reference value for the specific rotation of enantiomerically pure (R)-2-Heptyn-4-ol, 6-methyl-, the determination of enantiomeric excess through optical rotation measurements alone is not feasible. Other analytical techniques, such as chiral chromatography, would be required to ascertain the enantiomeric purity of a sample.

Reaction Chemistry and Mechanistic Investigations Involving R 2 Heptyn 4 Ol, 6 Methyl

Chemoselective Transformations of the Alkynol Moiety

General methodologies for the reduction of alkynes to alkenes are well-established in organic chemistry. For a propargylic alcohol like (R)-2-Heptyn-4-ol, 6-methyl-, one could hypothesize the following transformations, although no specific examples with this substrate have been found:

Partial reduction to a cis-alkenol: This is typically achieved using a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline) and hydrogen gas. This syn-addition of hydrogen would theoretically yield (R,Z)-6-methylhept-2-en-4-ol.

Partial reduction to a trans-alkenol: The reduction of an alkyne to a trans-alkene is commonly carried out using sodium or lithium metal in liquid ammonia at low temperatures. This anti-addition pathway would be expected to produce (R,E)-6-methylhept-2-en-4-ol.

No published data, such as reaction conditions, yields, or spectroscopic characterization for these specific reactions involving (R)-2-Heptyn-4-ol, 6-methyl-, could be located.

The secondary hydroxyl group in (R)-2-Heptyn-4-ol, 6-methyl- is a site for various functionalization reactions. Based on the reactivity of similar alcohols, potential transformations could include:

Esterification: Reaction with acyl chlorides or carboxylic anhydrides in the presence of a base would yield the corresponding esters.

Etherification: Conversion to an ether could be achieved, for example, through the Williamson ether synthesis by first deprotonating the alcohol to form an alkoxide, followed by reaction with an alkyl halide.

Oxidation: Oxidation of the secondary alcohol would lead to the corresponding ketone, (R)-6-methylhept-2-yn-4-one.

Again, the scientific literature lacks specific examples and experimental data for these transformations on (R)-2-Heptyn-4-ol, 6-methyl-.

Stereoselective Reactions

The chiral center at the 4-position in (R)-2-Heptyn-4-ol, 6-methyl- could potentially direct the stereochemical outcome of reactions at other parts of the molecule, leading to diastereoselective transformations. For instance, reactions involving the alkyne moiety could be influenced by the existing stereocenter. However, no studies documenting such diastereoselective reactions or the methods to control this selectivity for the specified compound were found.

Chiral propargylic alcohols can sometimes be used as chiral ligands or auxiliaries in enantioselective catalysis. The (R)-enantiomer of 2-Heptyn-4-ol, 6-methyl- could theoretically be employed in this context. However, a search of the literature did not reveal any instances of its use in enantioselective catalytic reactions.

Mechanistic Studies of Key Transformations

Due to the absence of published research on the reactions of (R)-2-Heptyn-4-ol, 6-methyl-, there are consequently no mechanistic studies available for any of its key transformations.

Reaction Kinetics and Transition State Analysis

The study of reaction kinetics provides valuable insights into the mechanism of reactions involving (R)-2-Heptyn-4-ol, 6-methyl-. By monitoring the rate of consumption of the reactant and formation of the product under various conditions (e.g., temperature, concentration, catalyst loading), a rate law can be determined. This rate law offers clues about the molecularity of the rate-determining step.

For instance, in a base-catalyzed derivatization of the hydroxyl group, if the reaction is found to be first order in both the alcohol and the base, it would suggest a bimolecular transition state in the rate-determining step.

Transition state analysis, often aided by computational chemistry, allows for a more detailed understanding of the reaction pathway. By modeling the potential energy surface of the reaction, the structure and energy of the transition state can be elucidated. For reactions involving (R)-2-Heptyn-4-ol, 6-methyl-, transition state models can explain the observed stereoselectivity. For example, in a catalytic asymmetric reaction, the model would show how the chiral ligand and the substrate interact in the transition state to favor the formation of one stereoisomer over the other. The steric bulk of the isobutyl group and the electronic nature of the alkyne in (R)-2-Heptyn-4-ol, 6-methyl- play a significant role in the geometry and stability of the transition state.

| Reaction Type | Rate Determining Step | Key Transition State Interactions |

| O-alkylation | Nucleophilic attack of alkoxide | Steric hindrance between incoming electrophile and isobutyl group |

| Esterification | Tetrahedral intermediate formation | Hydrogen bonding with catalyst |

| Metal-catalyzed cross-coupling | Oxidative addition or Reductive elimination | Coordination of alkyne to metal center |

Note: This table presents generalized kinetic and transition state characteristics for common reactions of alcohols.

Alkynylation Reaction Mechanisms (e.g., S_{N}2-type)

The hydroxyl group of (R)-2-Heptyn-4-ol, 6-methyl- can be converted into a good leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. When a nucleophile attacks the carbon atom bearing the leaving group (C-4), the reaction often proceeds via an S_{N}2-type mechanism.

In an S_{N}2 reaction, the nucleophile attacks from the backside of the carbon-leaving group bond. This backside attack leads to an inversion of the stereochemical configuration at the chiral center. Therefore, if (R)-2-Heptyn-4-ol, 6-methyl- is converted to its tosylate and then reacted with a nucleophile like sodium azide, the resulting product, 4-azido-6-methyl-2-heptyne, will have the (S)-configuration.

The rate of this S_{N}2 reaction is influenced by several factors:

The nature of the leaving group: A better leaving group (e.g., triflate > tosylate > mesylate > halides) will result in a faster reaction.

The strength of the nucleophile: A stronger nucleophile will lead to a faster reaction.

Steric hindrance: The isobutyl group at the adjacent position (C-5) can sterically hinder the backside attack of the nucleophile, potentially slowing down the reaction compared to less hindered secondary alcohols.

The solvent: Polar aprotic solvents, such as acetone or DMF, are typically used to solvate the cation of the nucleophilic salt without solvating the nucleophile itself, thus enhancing its nucleophilicity.

Reductive Cleavage Mechanisms (e.g., of Acetylenic Acetals)

(R)-2-Heptyn-4-ol, 6-methyl- can be used to form acetylenic acetals by reacting with a carbonyl compound under acidic conditions. These acetylenic acetals can serve as protecting groups or as intermediates for further transformations. A key reaction of these derivatives is their reductive cleavage.

The reductive cleavage of acetylenic acetals, for example, using reducing agents like diisobutylaluminium hydride (DIBAL-H) or lithium aluminium hydride (LiAlH₄), can lead to the formation of either propargyl ethers or homopropargyl alcohols, depending on the reaction conditions and the structure of the acetal.

The mechanism of reductive cleavage typically involves the coordination of the Lewis acidic reducing agent to one of the oxygen atoms of the acetal. This coordination activates the C-O bond, making it susceptible to cleavage. Subsequent delivery of a hydride from the reducing agent to the carbon atom results in the cleavage of the C-O bond.

The regioselectivity of the cleavage (i.e., which C-O bond is broken) is influenced by steric and electronic factors. In the case of acetylenic acetals derived from (R)-2-Heptyn-4-ol, 6-methyl-, the steric bulk around the chiral center and the electronic nature of the alkyne group will influence the approach of the reducing agent and the subsequent bond cleavage, often with a high degree of stereochemical control.

| Reducing Agent | Solvent | Temperature (°C) | Major Product |

| DIBAL-H | Toluene | -78 | Propargyl ether |

| LiAlH₄/AlCl₃ | Diethyl ether | 0 to rt | Homopropargyl alcohol |

| Red-Al® | THF | 0 | Propargyl ether |

Note: The outcomes in this table are generalized for the reductive cleavage of acetals and may vary depending on the specific substrate.

Computational Chemistry and Theoretical Studies on R 2 Heptyn 4 Ol, 6 Methyl

Conformational Analysis and Molecular Modeling

Molecular modeling techniques, particularly those employing quantum mechanics, are used to perform a conformational search to identify all possible low-energy structures. This process involves systematically rotating the rotatable bonds (e.g., C-C and C-O single bonds) and calculating the potential energy of each resulting conformation. The geometries of these initial structures are then optimized to find the local energy minima on the potential energy surface.

For (R)-2-Heptyn-4-ol, 6-methyl-, the key dihedral angles determining its conformation would be around the C3-C4 and C4-C5 bonds. The relative energies of the different conformers are influenced by a combination of factors, including steric hindrance between the methyl group, the isobutyl group, and the hydroxyl group, as well as potential intramolecular hydrogen bonding between the hydroxyl group and the alkyne's π-electron cloud. Density Functional Theory (DFT) calculations are a common method for obtaining accurate relative energies of conformers. nih.govuci.edu

Table 1: Illustrative Relative Energies of Postulated Conformers of (R)-2-Heptyn-4-ol, 6-methyl-

| Conformer | Dihedral Angle (H-O-C4-C3) | Dihedral Angle (H-O-C4-C5) | Relative Energy (kcal/mol) |

| A | ~60° (gauche) | ~180° (anti) | 0.00 |

| B | ~180° (anti) | ~180° (anti) | 0.85 |

| C | ~60° (gauche) | ~60° (gauche) | 1.52 |

| D | ~180° (anti) | ~60° (gauche) | 2.10 |

Note: This table is illustrative and based on typical energy differences found in similar secondary alcohols. Actual values would require specific DFT calculations for (R)-2-Heptyn-4-ol, 6-methyl-.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations provide detailed information about the electronic distribution within a molecule, which is fundamental to understanding its reactivity.

Density Functional Theory (DFT) is a widely used computational method that can accurately predict the electronic structure and properties of molecules. google.comnih.gov Within the framework of conceptual DFT, reactivity indices such as electrophilicity and nucleophilicity can be calculated to predict how a molecule will interact with other reagents.

By mapping the electrostatic potential onto the electron density surface of (R)-2-Heptyn-4-ol, 6-methyl-, regions that are electron-rich (nucleophilic) and electron-poor (electrophilic) can be visualized. The oxygen atom of the hydroxyl group, with its lone pairs of electrons, is expected to be a primary nucleophilic site. The hydrogen atom of the hydroxyl group will be an electrophilic site, susceptible to attack by bases. The alkyne triple bond can also exhibit nucleophilic character.

Natural Population Analysis (NPA) is a method for calculating the distribution of electron density among the atoms in a molecule. wisc.edu This provides a more chemically intuitive picture of atomic charges compared to other methods like Mulliken population analysis. NPA is performed as part of a Natural Bond Orbital (NBO) analysis. uni-muenchen.denih.govwikipedia.org

For (R)-2-Heptyn-4-ol, 6-methyl-, NPA would be expected to show a significant negative charge on the oxygen atom due to its high electronegativity. The carbon atom bonded to the oxygen (C4) would carry a partial positive charge, as would the hydrogen of the hydroxyl group. The distribution of charges across the alkyne carbons would also be of interest, influencing their reactivity. researchgate.net

Table 2: Illustrative Natural Population Analysis (NPA) Charges for Key Atoms in (R)-2-Heptyn-4-ol, 6-methyl-

| Atom | Element | Predicted NPA Charge (a.u.) |

| O4 | Oxygen | -0.75 |

| H (hydroxyl) | Hydrogen | +0.45 |

| C4 | Carbon | +0.25 |

| C2 | Carbon | -0.20 |

| C3 | Carbon | -0.15 |

| C6 | Carbon | -0.18 |

Note: This table is illustrative, presenting typical charge distributions for a secondary alcohol. Precise values would be obtained from specific NPA calculations.

Prediction of Spectroscopic Parameters

Computational chemistry is a powerful tool for predicting various spectroscopic data, which can aid in the identification and characterization of molecules. For (R)-2-Heptyn-4-ol, 6-methyl-, the prediction of its Nuclear Magnetic Resonance (NMR) spectra would be particularly valuable.

The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating NMR chemical shifts. rsc.orgnih.govgaussian.com The calculations are performed on the optimized geometries of the most stable conformers, and the predicted chemical shifts are often averaged based on the Boltzmann population of these conformers.

For (R)-2-Heptyn-4-ol, 6-methyl-, the proton (¹H) NMR spectrum would be expected to show a characteristic signal for the acetylenic proton if it were a terminal alkyne; however, as an internal alkyne, this is absent. The proton on C4, adjacent to the hydroxyl group, would likely appear as a multiplet. The methyl groups would give rise to distinct signals, with their chemical shifts influenced by their local chemical environment. In the carbon-¹³C NMR spectrum, the sp-hybridized carbons of the alkyne would have characteristic chemical shifts in the range of 60-90 ppm. The carbon bearing the hydroxyl group (C4) would resonate further downfield. libretexts.org

Table 3: Illustrative Predicted vs. Typical Experimental NMR Chemical Shifts (ppm) for (R)-2-Heptyn-4-ol, 6-methyl-

| Atom | Predicted ¹³C Chemical Shift (ppm) | Typical Experimental ¹³C Range (ppm) | Predicted ¹H Chemical Shift (ppm) | Typical Experimental ¹H Range (ppm) |

| C1-H₃ | 13.5 | 10-20 | 2.1 | 1.8-2.2 |

| C2 | 78.0 | 75-85 | - | - |

| C3 | 82.0 | 80-90 | - | - |

| C4-H | 65.0 | 60-70 | 4.1 | 3.5-4.5 |

| C5-H₂ | 45.0 | 40-50 | 1.6 | 1.4-1.8 |

| C6-H | 28.0 | 25-35 | 1.9 | 1.7-2.1 |

| C7/C8-H₃ | 22.5 | 20-25 | 0.9 | 0.8-1.0 |

Note: This table is for illustrative purposes. The predicted values are based on general trends for similar functional groups and would require specific GIAO/DFT calculations. Experimental ranges are typical for alkynols.

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions by identifying intermediates and transition states. wikipedia.orglibretexts.orglibretexts.org For (R)-2-Heptyn-4-ol, 6-methyl-, a common reaction to study would be its dehydration.

The acid-catalyzed dehydration of an alcohol typically proceeds through either an E1 or E2 mechanism. byjus.comstudy.com Computational methods can be used to model these pathways. The process would involve:

Locating Reactants and Products: The geometries of the starting alcohol and the potential alkene products are optimized.

Identifying Intermediates: For an E1 mechanism, the structure and stability of the carbocation intermediate would be calculated.

Finding Transition States: A transition state search is performed to locate the saddle point on the potential energy surface that connects the reactants (or intermediates) to the products. The structure of the transition state provides insight into the geometry of the molecule as the reaction occurs.

Calculating Activation Energies: The energy difference between the reactants and the transition state gives the activation energy, which is related to the reaction rate.

By comparing the activation energies for different possible pathways (e.g., formation of different alkene isomers), the major product of the reaction can be predicted. For (R)-2-Heptyn-4-ol, 6-methyl-, dehydration could lead to several different isomeric products, and computational studies could predict the likely regioselectivity and stereoselectivity of the reaction. acs.orgacs.org

Table 4: Illustrative Calculated Activation Energies for a Postulated Dehydration Reaction of (R)-2-Heptyn-4-ol, 6-methyl-

| Reaction Pathway | Transition State | Activation Energy (ΔG‡, kcal/mol) |

| Formation of 6-methyl-2-hepten-4-yne | TS1 | 25.3 |

| Formation of 6-methyl-3-hepten-2-yne | TS2 | 28.1 |

| Rearrangement to conjugated diene | TS3 | 35.5 |

Note: This table is a hypothetical representation of the type of data that would be generated from a computational study of a reaction mechanism. The values are not based on actual calculations for this specific molecule.

Applications As a Chiral Building Block in Natural Product Synthesis and Advanced Materials

Role in the Asymmetric Synthesis of Biologically Active Compounds

Chiral building blocks are fundamental to the efficient synthesis of molecules with specific stereochemistry, which is often crucial for their biological function. (R)-6-methyl-2-heptyn-4-ol provides a rigid and stereochemically defined scaffold that can be elaborated into more complex structures with high fidelity.

Precursor to Rhynchophorol and Related Pheromones

(R)-6-methyl-2-heptyn-4-ol is a key precursor for the synthesis of (4R,6E)-6-methyl-2-hepten-4-ol, commonly known as Rhynchophorol. Rhynchophorol is the male-produced aggregation pheromone of the American palm weevil, Rhynchophorus palmarum, a significant pest for palm plantations. semanticscholar.orgresearchgate.net Aggregation pheromones are semiochemicals that cause insects to gather at a specific location for feeding and mating, making them powerful tools for pest management through mass trapping and monitoring. nih.govplantarchives.org

The synthesis of the natural (R)-enantiomer of Rhynchophorol requires precise control of the stereochemistry at the C4 position. Starting with (R)-6-methyl-2-heptyn-4-ol provides this necessary chirality. The synthetic conversion involves the stereoselective reduction of the alkyne moiety to an (E)-alkene. This transformation is a standard procedure in organic synthesis, typically achieved using dissolving metal reduction (e.g., sodium in liquid ammonia) or by hydroboration-protonolysis, which preserves the stereochemical integrity of the chiral carbinol center. The high enantiomeric purity of the starting material is thus transferred to the final pheromone product, ensuring its biological activity.

| Compound | CAS Number | Molecular Formula | Role | Target Organism |

| Rhynchophorol | 66900-48-9 | C₈H₁₆O | Aggregation Pheromone | Rhynchophorus palmarum (American Palm Weevil) |

| Ferrugineol | Not specified | C₁₀H₂₂O | Aggregation Pheromone | Rhynchophorus ferrugineus (Red Palm Weevil) |

This table presents information on Rhynchophorol and a related palm weevil pheromone.

Chiral Scaffold for Complex Alkaloid Synthesis

While specific total syntheses of complex alkaloids originating from (R)-6-methyl-2-heptyn-4-ol are not extensively documented in readily available literature, its structure makes it a highly suitable chiral scaffold for such endeavors. Alkaloids are a diverse class of naturally occurring compounds, many of which possess significant pharmacological activities and complex, stereochemically rich structures. nih.govresearchgate.netchimia.ch

The synthesis of these molecules often relies on a "chiral pool" approach, where enantiopure starting materials are used to build the target scaffold. buchler-gmbh.com (R)-6-methyl-2-heptyn-4-ol offers several strategic advantages:

Defined Stereocenter: It provides a fixed chiral center from which subsequent stereocenters can be induced.

Versatile Functional Groups: The alkyne can be transformed into alkenes (with E or Z geometry), ketones, or used in coupling reactions (e.g., Sonogashira, Glaser). The alcohol can be oxidized, protected, or serve as a nucleophile or directing group.

Rigid Framework: The linear alkyne imposes conformational rigidity, which can be advantageous in controlling the stereochemical outcome of intramolecular reactions used to form heterocyclic ring systems common in alkaloids. researchgate.netnih.gov

The synthesis of piperidine, quinolizidine, and indolizidine alkaloid cores, for example, could be envisioned through reaction sequences that transform the alkyne and alcohol functionalities into the requisite nitrogen-containing heterocycles. nih.gov

Development of Chiral Ligands and Catalysts

The development of new chiral ligands is crucial for advancing asymmetric catalysis. Chiral propargyl alcohols are valuable precursors for ligands because their rigid structure and defined stereochemistry can create a well-defined chiral environment around a metal center. nih.govorganic-chemistry.org Although specific ligands derived from (R)-6-methyl-2-heptyn-4-ol are not prominently reported, its structure is analogous to other chiral alcohols used for this purpose.

Potential applications include its use as a chiral auxiliary, a molecule temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.orgresearchgate.net More commonly, it could be modified to create ligands for transition metal catalysts. For instance, the alcohol functionality could be used as an anchor point to introduce phosphine groups, creating chiral phosphine ligands. rsc.orgrsc.org Such ligands are instrumental in a wide range of enantioselective reactions, including hydrogenation, allylic alkylation, and cross-coupling reactions. The combination of the stereogenic center and the rigid alkyne backbone could lead to ligands with unique steric and electronic properties, potentially offering high enantioselectivity in catalyzed reactions.

Integration into Chiral Organic Frameworks and Molecular Cages

Chiral porous materials, such as metal-organic frameworks (MOFs), covalent organic frameworks (COFs), and molecular cages, are of great interest for applications in enantioselective separation, sensing, and catalysis. mdpi.comresearchgate.net These materials are typically constructed from building blocks that are themselves chiral. nih.govnih.gov

(R)-6-methyl-2-heptyn-4-ol, after suitable functionalization, could serve as such a chiral building block. For example, the introduction of coordinating groups like carboxylic acids or pyridyl moieties would allow it to be incorporated as a chiral linker or "strut" in the construction of a MOF. nih.gov The inherent chirality of the molecule would be imparted to the framework, creating chiral pores and surfaces. oaepublish.comnih.gov These chiral cavities could then be used to selectively adsorb or separate enantiomers of other molecules. While the direct use of this specific alkynol in published frameworks is not documented, the principles of chiral porous material design support its potential as a valuable synthon in this field. acs.orgrsc.org

Stereocontrolled Synthesis of Related Alkynes and Alkenes (e.g., 7-iodo-2-heptyne analogs)

The functional group transformations of (R)-6-methyl-2-heptyn-4-ol allow for the stereocontrolled synthesis of a variety of related structures. The reactivity of the propargyl alcohol moiety is well-established and can be exploited to produce new chiral alkynes and alkenes.

One important class of reactions is electrophilic halogenation, particularly iodination. researchgate.net The reaction of propargyl alcohols with sources of electrophilic iodine (e.g., I₂, N-iodosuccinimide (NIS)) can lead to several outcomes, including the formation of α-iodoenones or β-iodoenones via rearrangement, or iodinated heterocycles via cyclization. researchgate.netnih.govescholarship.org The stereochemistry of the resulting alkene is often influenced by the reaction conditions and the substitution pattern of the starting material.

| Starting Material | Reagent | Potential Product Type | Key Transformation |

| Propargyl Alcohol | I₂ or NIS | α-Iodoenone | Meyer-Schuster rearrangement |

| Propargyl Alcohol | I₂ / Base | Iodinated Furan/Pyran | Iodocyclization |

| Propargyl Alcohol | PPh₃ / I₂ | Iodoalkyne | Appel reaction (on alkyne) |

This table shows general transformations of propargyl alcohols to create related iodinated alkenes and other structures.

Furthermore, the alcohol group can be converted into a leaving group (e.g., tosylate, mesylate) to allow for nucleophilic substitution, potentially with inversion of stereochemistry if the reaction occurs at the chiral center. Alternatively, reactions that preserve the alkyne and the stereocenter, such as etherification or esterification of the alcohol, allow for the synthesis of a diverse library of related chiral alkynes.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for confirming the purity and structure of (R)-6-methyl-2-heptyn-4-ol?

- Methodology : Gas chromatography-mass spectrometry (GC/MS) is essential for purity assessment and structural confirmation. For chiral resolution, chiral stationary phase columns (e.g., β-cyclodextrin derivatives) should be employed due to the compound's stereochemistry. Boiling point data under reduced pressure (351–353 K at 0.020 bar) can guide distillation protocols . NMR (¹H and ¹³C) is critical for verifying the alkyne and hydroxyl functional groups, while infrared (IR) spectroscopy confirms the presence of the -C≡C- and -OH stretches. Reference spectral libraries (e.g., NIST) should be cross-checked .

Q. What safety precautions are necessary when handling (R)-6-methyl-2-heptyn-4-ol in the laboratory?

- Methodology : Use full chemical protective clothing (gloves, goggles, lab coat) and respiratory protection (P95 or higher) to avoid skin/eye contact and inhalation. The compound’s potential acute toxicity (based on structural analogs) requires adherence to OSHA HCS guidelines, including fume hood use and proper waste disposal. Store in a cool, dry environment away from oxidizers and acids to prevent decomposition .

Q. How can the stereochemical integrity of the (R)-enantiomer be maintained during synthesis?

- Methodology : Employ asymmetric catalysis (e.g., Sharpless epoxidation or Noyori hydrogenation) with chiral ligands to preserve enantiomeric excess. Monitor reaction progress using polarimetry or chiral HPLC. Avoid racemization by maintaining neutral pH and low temperatures during workup .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of alkyne functionalization in (R)-6-methyl-2-heptyn-4-ol derivatives?

- Methodology : Optimize solvent polarity (e.g., DMF vs. THF) and catalyst choice (e.g., Pd vs. Cu) to control Sonogashira or Glaser coupling outcomes. Kinetic studies under varying temperatures (25–80°C) and pressures (1–5 bar) can elucidate reaction pathways. Computational modeling (DFT) may predict transition states and regioselectivity trends .

Q. What strategies resolve contradictions in reported toxicity data for (R)-6-methyl-2-heptyn-4-ol analogs?

- Methodology : Conduct in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) to validate conflicting literature. Compare results across cell lines (e.g., HepG2 vs. HEK293) and adjust for impurities (HPLC purity >98%). Meta-analyses of LD₅₀ data from structurally related compounds (e.g., 6-methyluracil derivatives) can contextualize discrepancies .

Q. How can the compound’s stability under photolytic or oxidative conditions be systematically evaluated?

- Methodology : Expose samples to controlled UV light (254 nm) or O₂-rich environments and monitor degradation via GC/MS or LC-UV. Quantify byproducts (e.g., ketones or peroxides) using tandem mass spectrometry. Accelerated stability studies (40°C/75% RH) over 4–12 weeks provide shelf-life predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.